molecular formula C38H68O12Si8 B1598295 PSS-Allyl-Heptacyclopentyl substituted CAS No. 205131-81-3

PSS-Allyl-Heptacyclopentyl substituted

Cat. No.: B1598295
CAS No.: 205131-81-3
M. Wt: 941.6 g/mol
InChI Key: WPWQPIMCUOEXGC-UHFFFAOYSA-N
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Description

PSS-Allyl-Heptacyclopentyl substituted, also known as 1-Allyl-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, is a polyhedral oligomeric silsesquioxane (POSS) monomer. This compound is notable for its unique structure, which consists of a silicon-oxygen framework with organic substituents. It is used as a model for silica surfaces and in the formation of novel polymeric materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PSS-Allyl-Heptacyclopentyl substituted involves the reaction of heptacyclopentyl-substituted silsesquioxane with allyl chloride under specific conditions. The reaction typically requires a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

PSS-Allyl-Heptacyclopentyl substituted undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PSS-Allyl-Heptacyclopentyl substituted has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PSS-Allyl-Heptacyclopentyl substituted involves its interaction with molecular targets through its silicon-oxygen framework and organic substituents. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved include coordination with metal ions and hydrogen bonding with organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • PSS-Octamethyl substituted
  • PSS-Octavinyl substituted
  • PSS- (3-Mercapto)propyl-Heptaisobutyl substituted
  • PSS- [3- (2-Aminoethyl)amino]propyl-Heptaisobutyl substituted

Uniqueness

PSS-Allyl-Heptacyclopentyl substituted is unique due to its heptacyclopentyl substitution, which imparts distinct physical and chemical properties compared to other POSS compounds. This unique structure enhances its stability and reactivity, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

1,3,5,7,9,11,13-heptacyclopentyl-15-prop-2-enyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H68O12Si8/c1-2-31-51-39-52(32-17-3-4-18-32)42-55(35-23-9-10-24-35)44-53(40-51,33-19-5-6-20-33)46-57(37-27-13-14-28-37)47-54(41-51,34-21-7-8-22-34)45-56(43-52,36-25-11-12-26-36)49-58(48-55,50-57)38-29-15-16-30-38/h2,32-38H,1,3-31H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWQPIMCUOEXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H68O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402493
Record name PSS-Allyl-Heptacyclopentyl substituted
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

941.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205131-81-3
Record name PSS-Allyl-Heptacyclopentyl substituted
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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